

# NVS-MALT1 Target Validation in Lymphoma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell lymphomas, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). MALT1, a paracaspase, functions as a key mediator of NF-κB signaling downstream of the B-cell receptor (BCR). Its proteolytic activity is essential for the survival and proliferation of lymphoma cells dependent on chronic BCR signaling. This technical guide provides a comprehensive overview of the target validation of **NVS-MALT1**, a series of potent and selective allosteric inhibitors of MALT1 developed by Novartis (referred to as the MLT series), in lymphoma. We present quantitative data on their efficacy, detailed experimental protocols for their validation, and visualizations of the core biological pathways and experimental workflows.

# **MALT1 Signaling Pathway in Lymphoma**

MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for transducing signals from the B-cell receptor (BCR) to the NF-κB pathway.[1][2] In normal B-cells, antigen binding to the BCR initiates a signaling cascade that leads to the formation of the CBM complex. This complex then recruits and activates downstream effectors, ultimately leading to the activation of NF-κB, which promotes B-cell proliferation, survival, and differentiation.







In certain types of lymphoma, such as ABC-DLBCL, chronic active BCR signaling or mutations in components of the BCR pathway lead to constitutive formation and activation of the CBM complex.[2][3] This results in aberrant, persistent NF-κB signaling, which is a key driver of lymphomagenesis. MALT1's proteolytic activity is critical in this context, as it cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the pro-survival signals.[4]





Click to download full resolution via product page

MALT1 Signaling Pathway in B-Cell Lymphoma



# NVS-MALT1 (MLT Series) Inhibitors: Mechanism of Action

The Novartis MALT1 inhibitors, including MLT-231, MLT-943, and MLT-985, are allosteric inhibitors.[1][5][6] Unlike orthosteric inhibitors that bind directly to the active site, these compounds bind to a distinct allosteric pocket at the interface of the caspase-like and Ig3 domains of MALT1.[5] This binding event stabilizes an inactive conformation of the MALT1 protease, preventing the necessary conformational changes required for substrate recognition and cleavage.[5] This allosteric mechanism provides high specificity for MALT1, minimizing off-target effects.

# Active MALT1 MALT1 (Active Conformation) Binds Binding Binding Blocked MALT1 (Inactive Conformation) Cleavage Cleaved Substrate

Mechanism of Action of NVS-MALT1 Inhibitors

Click to download full resolution via product page

Mechanism of Action of NVS-MALT1 Inhibitors

# Quantitative Data: In Vitro Efficacy of MALT1 Inhibitors







The potency of **NVS-MALT1** inhibitors and other key MALT1 inhibitors has been evaluated in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values demonstrate their efficacy in inhibiting MALT1's proteolytic activity and suppressing the growth of MALT1-dependent lymphoma cell lines.



| Inhibitor                    | Assay Type                   | Target/Cell<br>Line | IC50/EC50<br>(nM) | Reference |
|------------------------------|------------------------------|---------------------|-------------------|-----------|
| MLT-208<br>(Novartis)        | Biochemical                  | MALT1 Protease      | 15                | [1]       |
| Cellular (IL-2<br>Reporter)  | Jurkat                       | 53                  | [1]               |           |
| MLT-231<br>(Novartis)        | Biochemical                  | MALT1 Protease      | 9                 | [7]       |
| Cellular (BCL10<br>Cleavage) | -                            | 160                 | [7]               |           |
| MLT-985<br>(Novartis)        | Biochemical                  | MALT1 Protease      | 3                 | [8]       |
| Cellular (IL-2<br>Reporter)  | Jurkat                       | 20                  | [9]               |           |
| MLT-827<br>(Novartis)        | Biochemical                  | MALT1 Protease      | 5                 | [9]       |
| MLT-943<br>(Novartis)        | Cellular (IL-2<br>Reporter)  | Jurkat              | 40                | [9]       |
| Cellular (IL-2<br>Release)   | Human PBMC                   | 74                  | [9]               |           |
| MI-2                         | Cellular (Growth Inhibition) | HBL-1               | 200               | [10]      |
| Cellular (Growth Inhibition) | TMD8                         | 500                 | [10]              |           |
| Cellular (Growth Inhibition) | OCI-Ly3                      | 400                 | [10]              |           |
| Cellular (Growth Inhibition) | OCI-Ly10                     | 400                 | [10]              |           |
| JNJ-67856633                 | Biochemical                  | MALT1 Protease      | 22.4              | [11]      |



| Cellular (IL-6<br>Secretion)  | TMD8 | 100 | [12] |  |
|-------------------------------|------|-----|------|--|
| Cellular (IL-10<br>Secretion) | TMD8 | 60  | [12] |  |
| Cellular (RelB<br>Cleavage)   | TMD8 | 100 | [12] |  |

# **Experimental Protocols for MALT1 Target Validation**

A series of in vitro and in vivo experiments are essential to validate the therapeutic potential of MALT1 inhibitors. Below are detailed methodologies for key assays.

# **Cellular Viability Assay (MTT/CellTiter-Glo)**

Objective: To determine the effect of MALT1 inhibitors on the proliferation and viability of lymphoma cell lines.

#### Protocol:

- Cell Seeding: Seed lymphoma cells (e.g., ABC-DLBCL lines like OCI-Ly3, TMD8) in 96-well plates at a density of 1 x 10^6 cells/mL in appropriate culture medium.[13][14]
- Compound Treatment: Treat the cells with a serial dilution of the MALT1 inhibitor (e.g., NVS-MALT1 compounds) or vehicle control (DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.[14]
- Viability Assessment:
  - MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm.[15][16]
  - CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well,
     which lyses the cells and generates a luminescent signal proportional to the amount of



ATP present. Measure luminescence.[17]

 Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

# Western Blot for MALT1 Substrate Cleavage

Objective: To assess the direct inhibitory effect of **NVS-MALT1** on the proteolytic activity of MALT1 in cells by monitoring the cleavage of its known substrates.

#### Protocol:

- Cell Treatment: Treat lymphoma cells with the MALT1 inhibitor or vehicle control for a defined period (e.g., 24 hours).[18]
- Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[20]
- · Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST.
  - Incubate the membrane with primary antibodies against MALT1 substrates such as BCL10, RelB, or CYLD.[7][21]
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]



 Analysis: Quantify the band intensities to determine the ratio of cleaved to uncleaved substrate.

# NF-κB Reporter Gene Assay (e.g., IL-2 Reporter)

Objective: To measure the functional consequence of MALT1 inhibition on NF-κB signaling activity.

#### Protocol:

- Cell Line: Use a reporter cell line, such as Jurkat T-cells, stably transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase SEAP).[1][23]
- Compound Pre-incubation: Pre-incubate the reporter cells with various concentrations of the MALT1 inhibitor for 1 hour.[1]
- Stimulation: Stimulate the cells with PMA and ionomycin to activate the NF-kB pathway.
- Incubation: Incubate the cells for 5-6 hours to allow for reporter gene expression.
- Reporter Gene Assay:
  - Luciferase Assay: Lyse the cells and add a luciferase substrate. Measure the luminescent signal.
  - SEAP Assay: Collect the cell culture supernatant and add a SEAP substrate. Measure the colorimetric or chemiluminescent signal.[24]
- Data Analysis: Normalize the reporter activity to cell viability and calculate the IC50 value for the inhibition of NF-κB signaling.

# In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **NVS-MALT1** in a preclinical in vivo model of lymphoma.

#### Protocol:



- Cell Implantation: Subcutaneously inject MALT1-dependent lymphoma cells (e.g., OCI-Ly3) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).[25][26]
- Tumor Growth: Monitor tumor growth by caliper measurements until tumors reach a palpable size (e.g., 100-200 mm³).[25]
- Treatment: Randomize the mice into treatment and control groups. Administer the NVS-MALT1 inhibitor (e.g., orally or intraperitoneally) and vehicle control according to a predetermined schedule and dose.[7]
- Monitoring: Monitor tumor volume and body weight regularly throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
- Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.





Click to download full resolution via product page

#### Experimental Workflow for **NVS-MALT1** Target Validation

### Conclusion

The preclinical data strongly support the validation of MALT1 as a therapeutic target in lymphoma. The **NVS-MALT1** (MLT) series of allosteric inhibitors have demonstrated potent and selective inhibition of MALT1's proteolytic activity, leading to the suppression of the pro-survival NF-κB pathway and the inhibition of lymphoma cell growth in vitro and in vivo. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of MALT1 inhibitors for the treatment of B-cell malignancies. The promising preclinical profile of these compounds warrants their further evaluation in clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilizing inactive conformations of the paracaspase MALT1 as an effective approach to inhibit its protease activity OAK Open Access Archive [oak.novartis.com]
- 6. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing OAK Open Access Archive [oak.novartis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]

## Foundational & Exploratory





- 9. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. | BioWorld [bioworld.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. bio-rad.com [bio-rad.com]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 21. biorxiv.org [biorxiv.org]
- 22. m.youtube.com [m.youtube.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. invivogen.com [invivogen.com]
- 25. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [NVS-MALT1 Target Validation in Lymphoma: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819840#nvs-malt1-target-validation-in-lymphoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com